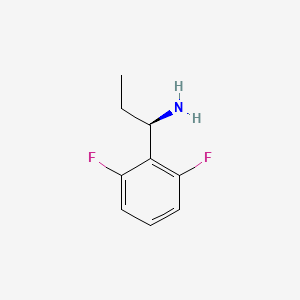
(R)-1-(2,6-Difluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,6-Difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and an amine group attached to a propyl chain. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,6-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-1-(2,6-Difluorophenyl)propan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is common in industrial settings to achieve the desired enantiomeric purity.
Types of Reactions:
Oxidation: ®-1-(2,6-Difluorophenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary amines, tertiary amines.
Substitution Products: Various substituted amines.
Scientific Research Applications
®-1-(2,6-Difluorophenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2,6-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and selectivity are crucial to understanding its pharmacological effects.
Comparison with Similar Compounds
- (S)-1-(2,6-Difluorophenyl)propan-1-amine
- 1-(2,6-Difluorophenyl)ethan-1-amine
- 1-(2,6-Difluorophenyl)butan-1-amine
Comparison:
Chirality: The ®-enantiomer may exhibit different pharmacological properties compared to the (S)-enantiomer due to differences in receptor binding and activity.
Chain Length: Variations in the alkyl chain length (e.g., ethanamine vs. propanamine) can influence the compound’s lipophilicity, metabolic stability, and overall biological activity.
Substitution Pattern: The presence and position of fluorine atoms on the phenyl ring can affect the compound’s electronic properties and reactivity.
This detailed article provides a comprehensive overview of ®-1-(2,6-Difluorophenyl)propan-1-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1R)-1-(2,6-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1 |
InChI Key |
VSRWGHCFBHPUAU-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=CC=C1F)F)N |
Canonical SMILES |
CCC(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















